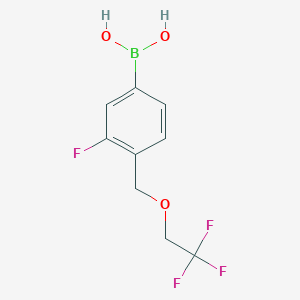

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid

Übersicht

Beschreibung

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is a boronic acid derivative with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . This compound is known for its unique structure, which includes both fluorine and boronic acid functional groups, making it valuable in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can produce various substituted phenylboronic acids .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Boron-containing compounds have been extensively studied for their anticancer properties due to their ability to interact with biological molecules. Research indicates that phenylboronic acids can inhibit the activity of certain enzymes involved in cancer progression, such as proteasomes and kinases. The trifluoroethoxy group enhances the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against cancer cells.

Drug Development

The unique structure of 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid makes it a valuable scaffold for drug development. Its boronic acid functionality can form reversible covalent bonds with diols, which is useful in designing inhibitors for various biological targets. This property has been exploited in developing drugs targeting metabolic pathways relevant to diseases such as diabetes and obesity.

Sensor Development

The compound's ability to form complexes with various ions makes it suitable for developing sensors that detect specific biomolecules or metal ions. The incorporation of fluorinated groups can enhance the sensitivity and selectivity of these sensors, making them valuable tools in environmental monitoring and clinical diagnostics.

Polymer Chemistry

In polymer science, boronic acids are used as cross-linking agents due to their ability to form dynamic covalent bonds with polyols. This property can be utilized to create smart materials that respond to environmental stimuli (e.g., pH changes or temperature variations). The trifluoroethoxy group may improve the thermal stability of these materials.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various phenylboronic acid derivatives, including this compound. They evaluated their cytotoxic effects on different cancer cell lines and found that this compound exhibited significant growth inhibition compared to standard chemotherapeutics .

Case Study 2: Sensor Application

A team at a leading university developed a sensor based on boronic acid derivatives for detecting glucose levels in diabetic patients. Their findings indicated that this compound showed promising results in terms of sensitivity and response time when tested against glucose solutions .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological processes, including enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group.

3-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in the meta position.

Uniqueness

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is unique due to the presence of both fluorine and boronic acid functional groups, which enhance its reactivity and versatility in various chemical reactions. Its trifluoroethoxy group also imparts unique electronic and steric properties that differentiate it from other similar compounds.

Biologische Aktivität

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is a boronic acid derivative with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of fluorine atoms and a boronic acid functional group, enhances its reactivity and biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉BF₄O₃

- Molecular Weight : 237.94 g/mol

- IUPAC Name : 3-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenylboronic acid

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in various biochemical processes including enzyme inhibition and molecular recognition. The compound's enhanced acidity due to fluorination increases its interaction capability with biological targets .

Biological Applications

-

Antimicrobial Activity :

- Boronic acids have been documented for their efficacy against antibiotic-resistant bacteria. Specifically, phenylboronic acids can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains .

- Studies indicate that compounds like this compound may disrupt bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis.

-

Enzyme Inhibition :

- The compound shows potential as an enzyme inhibitor, particularly against serine proteases and lipases. Its ability to interact with the active sites of these enzymes can lead to significant biochemical effects .

- The inhibition mechanism often involves the formation of stable complexes with the enzyme's active site through the boronate ester formation with hydroxyl groups on the enzyme.

- Fluorescent Probes :

Table 1: Summary of Biological Activities

Recent Research Insights

A recent study highlighted the role of fluorinated boronic acids in enhancing the antimicrobial properties against resistant strains. The study demonstrated that modifications in the boronic acid structure could significantly alter their binding affinity to bacterial enzymes . Another research paper discussed how these compounds could be integrated into drug delivery systems due to their ability to interact specifically with carbohydrate moieties on cell surfaces .

Eigenschaften

IUPAC Name |

[3-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c11-8-3-7(10(15)16)2-1-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRDWNVJXJGGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)COCC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.